4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

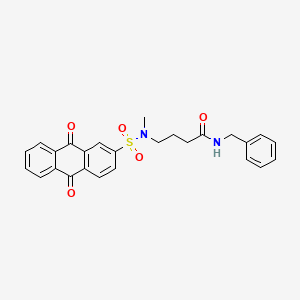

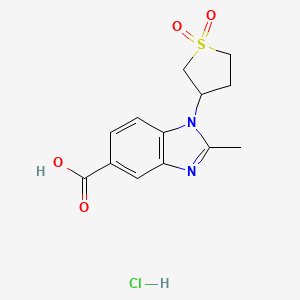

4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208076-97-4 . It has a molecular weight of 287.54 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5BrClFO2S/c1-4-2-5 (8)6 (10)3-7 (4)13 (9,11)12/h2-3H,1H3 . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Activating Hydroxyl Groups

Benzenesulfonyl chlorides, like 4-fluorobenzenesulfonyl chloride, are utilized for activating hydroxyl groups on polymeric carriers, facilitating the covalent attachment of biologicals to solid supports such as polystyrene microspheres and cellulose rods. This activation enhances the functionality of supports in biomedical applications, including bioselective separation processes (Y. A. Chang et al., 1992).

Novel Synthesis Methods

Innovative synthetic routes have been developed using halogenated benzenesulfonyl chlorides, such as the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in preparing key intermediates for pesticide production. These methods highlight the role of halogenated benzenesulfonyl chlorides in facilitating complex organic reactions and producing commercially significant compounds (Xiao-hua Du et al., 2005).

Fluorination Techniques

Research on the fluorination of aromatic compounds using N-fluorobenzenesulfonimide demonstrates the utility of benzenesulfonyl chlorides in modifying the electronic properties of aromatic systems. This process is crucial for developing compounds with specific reactivities and properties, useful in various chemical industries (Julie M. Hatfield et al., 2013).

Catalysis and Arylation

Halogenated benzenesulfonyl chlorides are also employed in catalytic processes, such as Pd-catalyzed desulfitative arylation, enabling the synthesis of bi(hetero)aryls with potential applications in pharmaceuticals and materials science. The ability to conduct these reactions without cleaving C–Halogen bonds broadens the scope for synthesizing structurally diverse compounds (Aymen Skhiri et al., 2015).

Sensing and Detection

Benzenesulfonyl chlorides are integral in developing chemodosimeters for sensitive detection of specific anions or molecules in aqueous solutions. This application is critical for environmental monitoring, clinical diagnostics, and chemical analysis, exemplified by the use of 2,4-dinitrobenzenesulfonyl-fluorescein for detecting sulfide anion (Xiao-Feng Yang et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .

Mode of Action

The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond. This can lead to the formation of various products depending on the nucleophile involved .

Biochemical Pathways

The compound’s reactivity suggests it could participate in a variety of biochemical reactions, potentially affecting multiple pathways depending on the biological context .

Result of Action

Given its reactivity, the compound could potentially modify various biomolecules, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and stability . .

Propiedades

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPJHQMSGQUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)